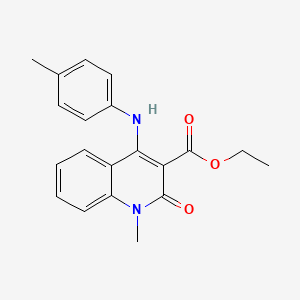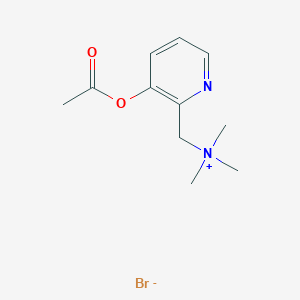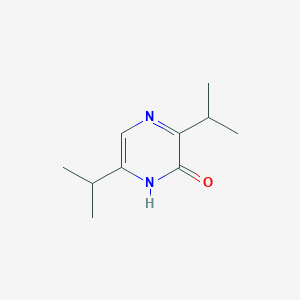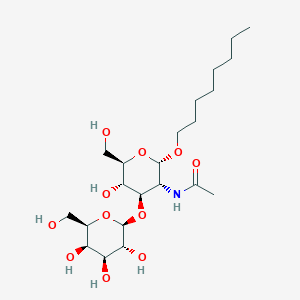![molecular formula C13H16N2O2 B13780395 2,5-Pyrrolidinedione, 1-[2-[(3-methylphenyl)amino]ethyl]- CAS No. 2498-12-6](/img/structure/B13780395.png)
2,5-Pyrrolidinedione, 1-[2-[(3-methylphenyl)amino]ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Pyrrolidinedione, 1-[2-[(3-methylphenyl)amino]ethyl]- is a compound that belongs to the class of pyrrolidinediones. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry . The structure of this compound includes a pyrrolidinedione core with a 3-methylphenylaminoethyl substituent, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
The synthesis of 2,5-Pyrrolidinedione, 1-[2-[(3-methylphenyl)amino]ethyl]- typically involves the reaction of succinimide derivatives with appropriate amines. One common method includes the reaction of 2,5-pyrrolidinedione with 3-methylphenylamine in the presence of a suitable catalyst under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2,5-Pyrrolidinedione, 1-[2-[(3-methylphenyl)amino]ethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,5-Pyrrolidinedione, 1-[2-[(3-methylphenyl)amino]ethyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 2,5-Pyrrolidinedione, 1-[2-[(3-methylphenyl)amino]ethyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
2,5-Pyrrolidinedione, 1-[2-[(3-methylphenyl)amino]ethyl]- can be compared with other similar compounds such as:
2,5-Pyrrolidinedione, 1-methyl-: Known for its use in various chemical reactions and biological studies.
2,5-Pyrrolidinedione, 1-ethyl-: Another derivative with distinct chemical and biological properties.
The uniqueness of 2,5-Pyrrolidinedione, 1-[2-[(3-methylphenyl)amino]ethyl]- lies in its specific substituent, which imparts unique chemical and biological characteristics.
Properties
CAS No. |
2498-12-6 |
|---|---|
Molecular Formula |
C13H16N2O2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
1-[2-(3-methylanilino)ethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C13H16N2O2/c1-10-3-2-4-11(9-10)14-7-8-15-12(16)5-6-13(15)17/h2-4,9,14H,5-8H2,1H3 |
InChI Key |
RPBLCQZYHVYZMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NCCN2C(=O)CCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5'-amino-5'-deoxy-N-[(1,1-dimethylethoxy)carbonyl]-2',3'-O-(1-methylethylidene)-Adenosine](/img/structure/B13780330.png)

![3-Pyridinecarbonitrile, 5-[(3-chlorophenyl)azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-1-(phenylamino)-](/img/structure/B13780346.png)



![Diisooctyl 4,4'-[(1,1,3,3-tetrabutyldistannoxane-1,3-diyl)bis(oxy)]bis[4-oxobut-2-EN-1-oate]](/img/structure/B13780378.png)
![1-[3-Methyl-4-(methylamino)phenyl]ethanone](/img/structure/B13780385.png)




